6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Chemical Reactions Analysis
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions:
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: This compound serves as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: It is used in studies to understand the biological mechanisms and pathways involved in various diseases.
Industrial Applications: The compound is employed in the synthesis of bioactive molecules and organic materials.
Mechanism of Action
The exact mechanism of action of 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives:
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]quinoxalines: These derivatives are formed through different synthetic routes and exhibit distinct biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have shown significant antibacterial activities and are used in the development of new antimicrobial agents.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H9ClN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-2,9H,3-5H2 |
InChI Key |
OPJWGFBXFMSIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C2Cl)CN1 |
Origin of Product |
United States |
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